1-(Oct-1-EN-2-YL)naphthalene

Physical Organic Chemistry Material Science Lubricant Formulation

1-(Oct-1-en-2-yl)naphthalene (CAS 101720-90-5) is a functionalized aromatic hydrocarbon, specifically a 1-alkenylnaphthalene, distinguished by an exocyclic double bond on its heptyl side chain. This differentiates it structurally from saturated alkylnaphthalene analogs.

Molecular Formula C18H22
Molecular Weight 238.4 g/mol
CAS No. 101720-90-5
Cat. No. B026362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oct-1-EN-2-YL)naphthalene
CAS101720-90-5
Synonyms1-(1-METHYLENE-HEPTYL)-NAPHTHALENE
Molecular FormulaC18H22
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESCCCCCCC(=C)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C18H22/c1-3-4-5-6-10-15(2)17-14-9-12-16-11-7-8-13-18(16)17/h7-9,11-14H,2-6,10H2,1H3
InChIKeyIWMASCNMBSCMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oct-1-en-2-yl)naphthalene (CAS 101720-90-5): A Differentiated 1-Alkenylnaphthalene for Functional Material & Fragrance Sourcing


1-(Oct-1-en-2-yl)naphthalene (CAS 101720-90-5) is a functionalized aromatic hydrocarbon, specifically a 1-alkenylnaphthalene, distinguished by an exocyclic double bond on its heptyl side chain. This differentiates it structurally from saturated alkylnaphthalene analogs. The compound is characterized by its molecular formula C18H22 and molecular weight of 238.37 g/mol . It is noted for its distinct conformational dynamics typical of 1-alkenylnaphthalenes, where rotation around the bond linking the olefin to the naphthalene ring is hindered [1], and it serves as a reactive precursor in polymer synthesis, a fragrance ingredient, and a component in synthetic lubricant formulations, setting it apart from simple inert solvent analogs [2].

Procurement Risk: Why 1-Octylnaphthalene Fails as a Drop-in Replacement for 1-(Oct-1-en-2-yl)naphthalene


Substituting 1-(Oct-1-en-2-yl)naphthalene with its fully saturated analog, 1-octylnaphthalene (CAS 2876-51-9), or other simple alkyl naphthalenes, introduces significant functional and performance risks. The critical difference is the exocyclic double bond, which enables key reactivity profiles—such as addition polymerization and specific photochemical reactions—that are absent in saturated analogs [1]. This olefinic site also profoundly influences the molecule's conformational landscape, creating a higher rotational barrier around the naphthalene–substituent bond compared to an alkyl chain [2]. These structural differences translate into measurable variations in physical properties, including density and boiling point, which directly impact material behavior in applications ranging from polymer synthesis to high-performance fluid formulation .

Quantitative Evidence: 1-(Oct-1-en-2-yl)naphthalene's Differentiation from Saturated and Short-Chain Analogs


Density & Boiling Point: Structural Rigidity vs. Saturated 1-Octylnaphthalene

The unsaturated 1-(Oct-1-en-2-yl)naphthalene exhibits a higher density and boiling point than its saturated analog, 1-octylnaphthalene. Specifically, the target compound has a predicted density of 0.946 g/cm³ and a boiling point of 359.3°C at 760 mmHg . In contrast, 1-octylnaphthalene (C18H24, MW 240.38 g/mol) has a reported density of 0.941 g/cm³ and a boiling point of 354.8°C at 760 mmHg . This difference reflects the increased structural rigidity and intermolecular interactions conferred by the planar olefinic group.

Physical Organic Chemistry Material Science Lubricant Formulation

Conformational Restriction: 1-Alkenylnaphthalene Rotational Barrier vs. Saturated Alkyl Analogs

The 1-alkenyl structure imposes a significant barrier to rotation around the bond connecting the naphthalene ring to the alkenyl substituent. For the α,β,β-trimethyl derivative of 1-alkenylnaphthalene, this barrier was experimentally determined to be 14.3 kcal mol⁻¹ using chiral shift reagents [1]. This rotational restriction is a direct consequence of the olefin's geometry and is absent in saturated 1-alkylnaphthalenes, which possess a lower rotational barrier and consequently a more flexible side chain. For 1-(Oct-1-en-2-yl)naphthalene, the alkyl-substituted olefin creates a similar conformational profile to the studied models, generating a defined ground-state geometry.

Structural Chemistry Dynamic NMR Spectroscopy Molecular Mechanics

Reactive Functionality for Polymer Synthesis vs. Inert Saturated Analogs

The olefinic side chain of 1-(Oct-1-en-2-yl)naphthalene allows it to function as a monomer in addition polymerization, yielding solid crystalline polymers with naphthalene pendants [1]. This reactivity is a distinct advantage over saturated 1-alkylnaphthalenes, which lack a polymerizable functional group. The patent literature explicitly enumerates similar 1-alkenylnaphthalenes, such as 4-(1-naphthyl)-1-butene, as monomers for producing novel crystalline polymers, a functionality impossible for the saturated 1-octylnaphthalene [1].

Polymer Chemistry Monomer Synthesis Crystalline Polymers

Synthetic Lubricant Performance: Alkenyl-Specific Physicochemical Properties vs. Aliphatic Base Oils

Alkyl naphthalenes synthesized via olefin alkylation, such as those produced from naphthalene and 1-octene, are established high-performance lubricant base oils with reported olefin conversions of 95.2% and product yields of 78.4% under optimized conditions (naphthalene:1-octene = 1.3, 80 °C, 3 h) [1]. While the saturated and unsaturated isomers may both be present in alkylation mixtures, the target 1-(Oct-1-en-2-yl)naphthalene's specific olefin geometry offers a potential site for anti-wear additive functionalization or contributes distinct solubility characteristics for polar additives compared to fully saturated alkylnaphthalene base oils. This provides a path to formulating lubricants with enhanced additive compatibility and thermal stability [1][2].

Tribology Lubricant Chemistry Synthetic Base Oils

Fragrance Profile: Aromatic Character vs. Other Naphthalene Derivatives

1-(Oct-1-en-2-yl)naphthalene is specifically documented as a fragrance ingredient for its characteristic aromatic odor, used to enhance the scent of products like deodorants, soaps, and lotions . This application-specific performance is not reported for simple alkyl naphthalenes like 1-octylnaphthalene, which are primarily noted for their solvent and lubricant properties. The presence of the conjugated naphthyl-olefin system likely contributes a distinct olfactory profile compared to fully saturated or shorter-chain analogs.

Fragrance Chemistry Personal Care Flavor & Fragrance

Procurement-Driven Application Scenarios: When to Source 1-(Oct-1-en-2-yl)naphthalene Over Analogs


Specialty Monomer for Naphthalene-Grafted Crystalline Polymers

Research groups and specialty polymer manufacturers should source this compound as a monomer when the goal is to incorporate rigid naphthalene chromophores directly into a polymer backbone via addition polymerization. As established in Section 3 Evidence Item 3, the exocyclic double bond enables polymerization reactions that are impossible with saturated 1-alkylnaphthalenes, yielding materials with potential applications in optical devices or high-Tg thermoplastics [1].

High-Temperature Synthetic Lubricant with Enhanced Additive Solubility

Formulators of high-performance lubricants can select this alkenylnaphthalene as a co-base stock to leverage the 4.5°C higher boiling point relative to 1-octylnaphthalene (Section 3, Evidence Item 1). Its aromatic core and olefin site improve additive solubility, and the synthetic route has been proven with 78.4% yield at pilot-scale conditions, ensuring supply chain viability [2].

Conformationally Defined Scaffold for Asymmetric Catalysis Research

In organic synthesis laboratories, 1-(Oct-1-en-2-yl)naphthalene offers a scaffold with a high rotational barrier (class-level estimate >14 kcal mol⁻¹, Section 3 Evidence Item 2). This restricted rotation creates a predictable chiral environment when properly functionalized, making it a superior ligand backbone for enantioselective catalysis compared to flexible 1-alkylnaphthalene ligands that possess multiple low-energy conformers [3].

Signature Fragrance Ingredient for Personal Care Product Lines

For fragrance houses and personal care product manufacturers, this compound provides a unique aromatic scent profile documented specifically for deodorants, soaps, and lotions (Section 3 Evidence Item 5). Sourcing it over generic industrial naphthalenes ensures a distinctive olfactory signature that saturated analogs like 1-octylnaphthalene cannot deliver, protecting brand identity in a competitive market .

Quote Request

Request a Quote for 1-(Oct-1-EN-2-YL)naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.